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Compound of Interest

Compound Name: 6-Bromo-1-chloroisoquinoline

Cat. No.: B057692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-Bromo-1-chloroisoquinoline
with its synthetic precursors, 1-chloroisoquinoline and 6-bromoisoquinoline. The objective is to

furnish researchers, scientists, and drug development professionals with essential data for the

identification, characterization, and quality control of these compounds. The following sections

present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical

workflow for spectroscopic analysis.

Data Presentation
The spectroscopic data for 6-Bromo-1-chloroisoquinoline and its related compounds are

summarized in the tables below. It is important to note that while some experimental data has

been sourced, other data points, particularly for 6-Bromo-1-chloroisoquinoline, are predicted

due to the limited availability of published experimental spectra. Predicted values are denoted

with an asterisk (*).

Table 1: ¹H NMR Spectroscopic Data (Predicted)*
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Compoun
d

H-3 (ppm) H-4 (ppm) H-5 (ppm) H-7 (ppm) H-8 (ppm)
Other
Signals
(ppm)

6-Bromo-1-

chloroisoqu

inoline

7.6 (d) 8.1 (d) 8.0 (d) 7.8 (dd) 8.3 (s)

1-

Chloroisoq

uinoline

7.7 (d) 8.2 (d) 7.6 (m) 7.7 (m) 8.1 (d)
7.8-7.9 (m,

2H)

6-

Bromoisoq

uinoline

7.5 (d) 8.4 (d) 7.9 (d) 7.7 (dd) 8.2 (s) 9.2 (s, 1H)

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted)*

Comp
ound

C-1 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a

6-

Bromo

-1-

chloroi

soquin

oline

152.1 121.5 142.3 128.9 130.5 121.8 136.2 128.4 137.1

1-

Chloro

isoqui

noline

151.8 120.9 142.0 127.8 127.3 130.2 127.5 129.6 136.8

6-

Bromo

isoqui

noline

152.3 120.2 143.5 128.5 130.8 119.9 135.7 127.9 136.1
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Table 3: IR and Mass Spectrometry Data

Compound
Key IR
Absorptions
(cm⁻¹)

Molecular
Formula

Molecular
Weight ( g/mol
)

Key Mass
Spec.
Fragments
(m/z)

6-Bromo-1-

chloroisoquinolin

e

~3050 (Ar C-H),

~1600, ~1550

(C=C, C=N),

~1050 (C-Cl),

~670 (C-Br)

C₉H₅BrClN 242.50[1][2]
241, 243

(M+1)⁺[1]

1-

Chloroisoquinolin

e

~3060 (Ar C-H),

~1610, ~1570

(C=C, C=N),

~1060 (C-Cl)

C₉H₆ClN 163.60[3] 164.0 (M)⁺[4]

6-

Bromoisoquinolin

e

~3040 (Ar C-H),

~1590, ~1560

(C=C, C=N),

~680 (C-Br)

C₉H₆BrN 208.06[5] 207, 209 (M)⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry NMR tube.[6]
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Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing,

if required.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to optimize homogeneity.[6]

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR,

proton decoupling is typically employed to simplify the spectrum.[6]

Data Processing:

Apply Fourier transformation to the raw data (Free Induction Decay).

Perform phase and baseline corrections.

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual

solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium

bromide (KBr) in an agate mortar and pestle to obtain a fine, homogeneous powder.[6]

Place a portion of the mixture into a pellet die and apply high pressure (8-10 tons) using a

hydraulic press to form a transparent or translucent pellet.[6]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[6]
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Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.

Alternatively, for GC-MS analysis, dissolve the sample in a volatile solvent and inject it into

the gas chromatograph.[5]

Ionization and Analysis:

Vaporize the sample and ionize the molecules using a suitable technique such as Electron

Ionization (EI) or Chemical Ionization (CI).

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.[6]

Data Interpretation:

The molecular ion peak provides the molecular weight of the compound. The presence of

bromine and chlorine isotopes will result in a characteristic isotopic pattern.

Analysis of the fragmentation pattern can provide valuable information for structural

elucidation.

Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows involved in the

spectroscopic analysis of 6-Bromo-1-chloroisoquinoline and its related compounds.
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Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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